

# An In-depth Technical Guide to 2'-O-Tosyladenosine

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## Compound of Interest

Compound Name: 2'-O-Tosyladenosine

Cat. No.: B8282233

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2'-O-Tosyladenosine**, a key intermediate in the synthesis of modified nucleosides. This document details its chemical properties, a robust experimental protocol for its synthesis, and its applications in the development of novel therapeutics and research tools.

## Core Concepts

**2'-O-Tosyladenosine** is a derivative of adenosine, a fundamental component of RNA. The introduction of a tosyl (p-toluenesulfonyl) group at the 2'-position of the ribose sugar transforms the hydroxyl group into a good leaving group. This modification is a critical step in nucleoside chemistry, enabling selective substitution reactions at this position to create a diverse range of adenosine analogs. These analogs are instrumental in drug discovery and for studying biological processes. While adenosine itself and many of its derivatives are active in various signaling pathways, **2'-O-Tosyladenosine**'s primary role is as a synthetic precursor rather than a direct modulator of biological pathways.

## Quantitative Data

The following table summarizes the key quantitative data for **2'-O-Tosyladenosine**.

Property	Value
Molecular Formula	C <sub>17</sub> H <sub>19</sub> N <sub>5</sub> O <sub>6</sub> S
Molecular Weight	421.43 g/mol
IUPAC Name	((2R,3R,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl)methyl-4-methylbenzenesulfonate
CAS Number	Not explicitly assigned; often prepared in situ or as an intermediate.
Appearance	White to off-white solid
Solubility	Soluble in DMSO and methanol

## Experimental Protocols

A convenient method for the regioselective synthesis of **2'-O-Tosyladenosine** has been reported, offering a good yield and a straightforward procedure.

### Synthesis of 2'-O-Tosyladenosine

This protocol is adapted from the work of Bandara and Bernofsky (1990).

Materials:

- Adenosine
- Sodium p-toluenesulfinate
- Sodium hypochlorite solution (commercial bleach)
- Sodium hydroxide (NaOH)
- Ethanol (95%)
- Distilled and deionized water

#### Procedure:

- To a solution of adenosine (e.g., 2.67 g, 10 mmol) in water, add sodium p-toluenesulfinate.
- With vigorous stirring, slowly add a solution of sodium hypochlorite. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, add a solution of p-toluenesulfonyl chloride (e.g., 418 mg, 2.2 mmol) with continuous magnetic stirring.
- Add 1 M sodium hydroxide (1 mL, 1 mmol) and continue stirring the mixture overnight.
- Centrifuge the reaction mixture to collect the precipitate.
- Wash the residue sequentially with water (3 x 50 mL) and 95% ethanol (4 x 20 mL).
- Dry the resulting solid under a vacuum to yield **2'-O-Tosyladenosine**. The product identity can be confirmed by HPLC analysis and melting point determination.

## Applications in Drug Development and Research

The primary application of **2'-O-Tosyladenosine** is as a versatile intermediate for the synthesis of 2'-modified adenosine analogs. The tosyl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a wide array of functional groups at the 2'-position of the ribose.

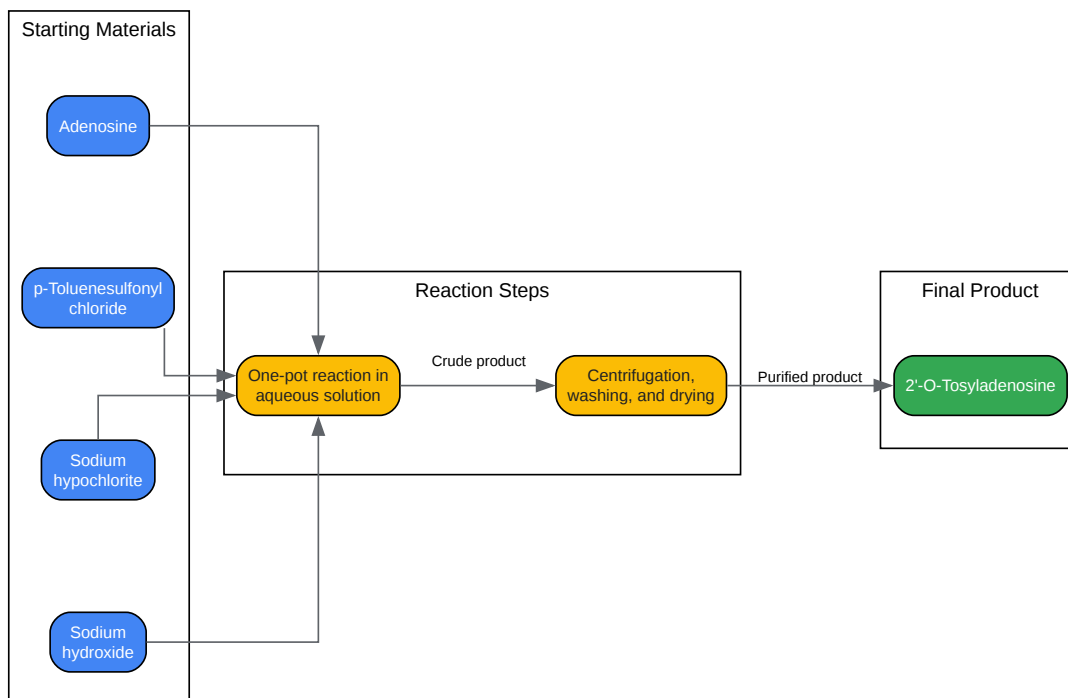
These modifications are crucial in the development of:

- **Antiviral and Anticancer Agents:** Many clinically used nucleoside analogs function by terminating DNA or RNA chain elongation or by inhibiting key viral or cellular enzymes. Modification at the 2'-position can enhance the drug-like properties of these molecules, such as improving their metabolic stability, cellular uptake, or target affinity.
- **Therapeutic Oligonucleotides:** The 2'-position of ribonucleosides is a common site for modification in antisense oligonucleotides, siRNAs, and aptamers. These modifications can increase resistance to nuclease degradation, improve binding affinity to the target RNA, and reduce off-target effects.

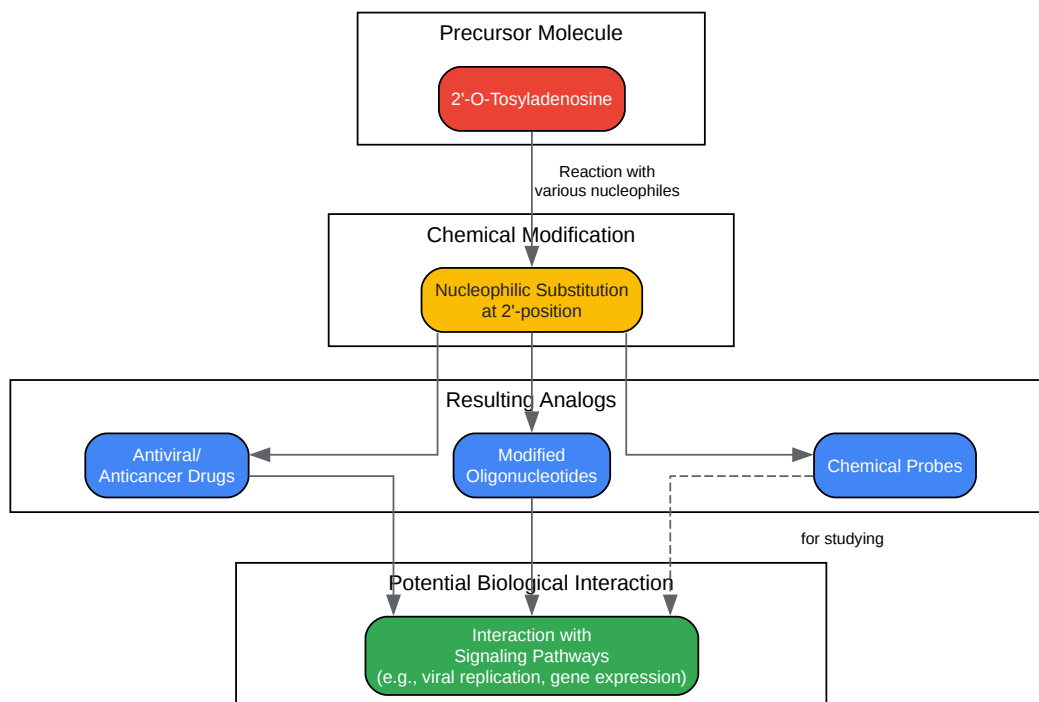
- Chemical Probes: The introduction of fluorescent tags, cross-linking agents, or other reporter groups at the 2'-position allows for the synthesis of chemical probes to study nucleic acid structure and function, as well as their interactions with proteins and other molecules.

## Mandatory Visualizations

## Synthesis Workflow of 2'-O-Tosyladenosine



## Role of 2'-O-Tosyladenosine as a Synthetic Intermediate



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